Product packaging for 5-Aminoadamantan-2-one(Cat. No.:CAS No. 115009-23-9)

5-Aminoadamantan-2-one

Cat. No.: B3214681
CAS No.: 115009-23-9
M. Wt: 165.23 g/mol
InChI Key: FXBKMQRDMLOJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminoadamantan-2-one (CAS 115009-23-9) is a functionalized adamantane derivative of significant interest in medicinal chemistry and antiviral research. This compound, with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol, serves as a versatile synthetic intermediate . Its core structure is based on the adamantane cage, a hydrophobic framework renowned for its ability to enhance drug properties such as lipid solubility, metabolic stability, and bioavailability . Researchers are particularly interested in this compound for developing novel therapeutic agents. Adamantane-based compounds are historically established for their antiviral activity, primarily through mechanisms such as blocking the M2 ion channel in viruses like Influenza A . Recent scientific investigations have expanded this potential, demonstrating that novel aminoadamantane derivatives exhibit robust and significantly enhanced inhibitory activity against SARS-CoV-2, reducing viral replication and cytopathic effects in cell studies . Beyond virology, the scaffold is being explored for applications in neurodegenerative diseases and other conditions, leveraging its potential as a hydrophobic tag in novel drug design platforms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B3214681 5-Aminoadamantan-2-one CAS No. 115009-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminoadamantan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBKMQRDMLOJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Aminoadamantan 2 One and Precursor Architectures

Strategies for Adamantane (B196018) Framework Construction Enabling 5-Aminoadamantan-2-one Synthesis

The creation of the adamantane skeleton is the foundational step for synthesizing derivatives like this compound. These methods can be broadly categorized into total synthesis approaches, which build the cage from simpler acyclic or cyclic precursors, and rearrangement strategies that transform related polycyclic structures into the adamantane core.

The de novo construction of the adamantane scaffold often involves the cyclization of bicyclic precursors, particularly derivatives of bicyclo[3.3.1]nonane. mdpi.com One established method involves the reaction of enamines with electrophilic partners. For instance, the condensation of an enamine derived from a cyclohexanone (B45756) derivative with reagents like ethyl 2-(bromoethyl)acrylate or crotonoyl chloride can generate a bicyclic intermediate which, upon intramolecular condensation, yields the adamantane derivative. mdpi.com These total synthesis routes, while often multi-step, provide a versatile entry into the adamantane system from readily available starting materials. The first synthesis of a substituted adamantane scaffold, for example, utilized simple acyclic starting materials like formaldehyde (B43269) and dimethyl malonate. nih.gov

Rearrangement reactions of related polycyclic hydrocarbons are a powerful and frequently employed method for constructing the adamantane framework, particularly for accessing 1,2-disubstituted patterns relevant to this compound. nih.govdntb.gov.ua

Protoadamantane-Adamantane Rearrangement: This is a key transformation for creating 1,2-disubstituted adamantanes. nih.gov Protoadamantane (B92536) precursors, which are isomeric to adamantane but possess a less stable framework, can be induced to rearrange under acidic conditions. For example, treatment of a 4-protoadamantanol derivative with acid prompts a Wagner-Meerwein rearrangement, expanding the protoadamantane cage into the thermodynamically more stable adamantane skeleton, yielding a 2-substituted adamantanol. nih.gov This strategy effectively translates the substitution pattern of the protoadamantane precursor to the desired 1,2-disubstitution on the adamantane product.

Demjanov and Related Ring Expansions: Ring expansion of readily available adamantane derivatives can also serve as an entry point. Adamantan-2-one can undergo a Demjanov reaction to form homoadamantan-2-one. nih.gov Subsequent oxidative cleavage of this expanded ketone can yield a dicarboxylic acid, which is a versatile precursor for 1,2-disubstituted adamantanes. mdpi.comnih.gov This dicarboxylic acid can then be converted into various derivatives, including diamines, through reactions like the Curtius rearrangement. nih.gov

These framework construction and modification strategies provide the necessary polycyclic precursors upon which further functionalization can be performed to yield the target molecule, this compound.

Direct Synthetic Routes to this compound

Once a suitable adamantane ketone precursor is obtained, the introduction of the amino group at the C5 position is the next critical step. Modified Ritter reactions and reductive amination strategies are two prominent methods for achieving this transformation.

The Ritter reaction is a classic and effective method for converting alcohols or compounds that can generate a stable carbocation into N-substituted amides, which can then be hydrolyzed to the corresponding amine. researchgate.net In the context of adamantane chemistry, a hydroxyl or halo group at a bridgehead position can serve as a precursor to the carbocation necessary for the reaction.

The reaction typically involves treating the adamantane precursor with a nitrile (such as acetonitrile (B52724) or chloroacetonitrile) in the presence of a strong acid like concentrated sulfuric acid. nih.gov The intermediate nitrilium ion is trapped by the adamantyl carbocation, and subsequent hydrolysis of the resulting species yields an N-acylaminoadamantane. A final hydrolysis step removes the acyl group to afford the free amine. This method has been successfully applied to synthesize analogs such as 2-oxaadamantan-5-amine from 5-bromo-2-oxaadamantane or 2-oxaadamantan-5-ol. nih.gov The choice of nitrile and reaction conditions can be optimized to improve yields.

Table 1: Examples of Ritter Reaction Conditions for Adamantane Analogs

Precursor Reagents Conditions Product Yield Reference
5-Bromo-2-oxaadamantane Chloroacetonitrile, H₂SO₄, Acetic Acid 50 °C, 40 h N-(2-Oxaadamantan-5-yl)-2-chloroacetamide 27% nih.gov
2-Oxaadamantan-5-ol Chloroacetonitrile, H₂SO₄, Acetic Acid Room Temp, 70 h N-(2-Oxaadamantan-5-yl)-2-chloroacetamide 87% nih.gov

This table is illustrative of the Ritter reaction on adamantane-like scaffolds.

Reductive amination provides a direct route to amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone (an adamantanone precursor) with an amine source (e.g., ammonia), followed by in-situ reduction to the target amine. While direct reductive amination of adamantanone to this compound is not extensively detailed, the principles are well-established in organic synthesis. princeton.edumdpi.com

A related classical method is the Leuckart–Wallach reaction, which utilizes formamide (B127407) or a mixture of formic acid and an amine. This reaction has been used in the synthesis of 1,2-diaminoadamantane from a precursor dicarboxylic acid derivative, demonstrating its applicability within adamantane chemistry. nih.gov The process involves reductive amidation followed by hydrolysis to yield the final amine product. The rigid, cage-like structure of adamantanone, which is reluctant to form enolates, makes it a suitable candidate for such reductive functionalization strategies. wikipedia.org

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic methodologies, particularly continuous flow chemistry, offer significant advantages for the synthesis of complex molecules like adamantane derivatives. Flow chemistry has been successfully implemented for key transformations in adamantane synthesis, including the Ritter reaction. researchgate.netacs.org

The use of mesoreactor or microfluidic flow devices allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are common in adamantane functionalization. researchgate.net For instance, a Ritter reaction can be performed safely at elevated temperatures in a flow reactor, achieving high conversions in minutes of residence time, a significant improvement over lengthy batch processes. researchgate.net This technology not only improves the safety and efficiency of the synthesis but also facilitates easier scalability from laboratory to industrial production. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Key Adamantane Reaction Step (Illustrative)

Parameter Batch Processing Flow Chemistry
Reaction Time Hours to days Seconds to minutes
Temperature Control Difficult, potential for hotspots Precise and uniform
Safety Handling of bulk hazardous reagents Small reagent volumes in reactor at any time
Scalability Complex, requires larger vessels "Scaling out" by running longer or in parallel

| Optimization | Time-consuming, discrete experiments | Rapid, automated screening of conditions |

This table highlights the general advantages of flow chemistry in the context of complex organic synthesis.

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of adamantane derivatives. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. ingentaconnect.com

In the context of synthesizing precursors for this compound, microwave technology can be applied to various key transformations. For instance, the synthesis of adamantyl-1-carbohydrazide, a potential precursor, was achieved in quantitative yield using microwave technology, a significant improvement over the 93% yield obtained through conventional refluxing in ethanol (B145695) for 8 hours. ingentaconnect.com Another study demonstrated the use of microwaves for the synthesis of O'-adamantyl derivatives of nucleosides, highlighting the versatility of this method for adamantane functionalization. nih.gov

A comparative study on the synthesis of 2-adamantyl-1,2,4-triazine derivatives showcased the efficiency of MAOS. ingentaconnect.com A mixture of substituted benzils, adamantane-1-carboxylic acid hydrazide, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid was irradiated in a closed teflon vessel at 140 °C. This method consistently produced good yields while drastically shortening the reaction duration. ingentaconnect.com Similarly, a three-component one-pot cyclocondensation to create adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was successfully performed using microwave assistance. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Adamantane Precursor

Method Reagents Conditions Reaction Time Yield
Conventional Adamantane-1-carboxylic acid methyl ester, Hydrazine (B178648) hydrate (B1144303) Refluxing Ethanol 8 hours 93%

| Microwave | Adamantane-1-carboxylic acid methyl ester, Hydrazine hydrate | Microwave Irradiation | Not specified | Quantitative |

Data sourced from a study on adamantyltriazine derivatives. ingentaconnect.com

Stereoselective Synthesis of Adamantane Amines and Ketones

The synthesis of 1,2-disubstituted adamantane derivatives like this compound presents a stereochemical challenge, as such molecules are chiral. mdpi.com Achieving stereoselectivity is crucial for applications where specific enantiomers are required. Methodologies often involve constructing the adamantane scaffold from bicyclic precursors or through rearrangements of related cage structures like protoadamantane. mdpi.comnih.gov

One effective strategy involves the protoadamantane-adamantane rearrangement. Protoadamantan-4-one can serve as a key intermediate. Reaction of this ketone with a Grignard reagent (e.g., MeMgI) produces tertiary alcohols, which can then undergo a Ritter reaction to yield an acetamide. Subsequent hydrolysis furnishes the corresponding 1,2-disubstituted adamantyl amine. nih.gov This pathway provides a route to installing functional groups at the C1 and C2 positions, analogous to the C5 and C2 positions in the target molecule's nomenclature.

Another approach focuses on the stereoselective synthesis of adamantane-substituted heterocycles. For example, adamantyl-substituted N-Boc-homoallylamines can be transformed into piperidine-2,4-diones. rsc.orgresearchgate.netrsc.org The diastereoselective reduction of the keto group in these structures is a key step. Reduction of a 6-(1-adamantyl)-substituted piperidine-2,4-dione with sodium borohydride (B1222165) (NaBH₄) is known to produce excellent cis/trans selectivity. rsc.orgresearchgate.net While not directly producing this compound, these methods demonstrate the principles of achieving stereocontrol in the synthesis of complex adamantane derivatives containing both amine and ketone functionalities or their precursors. rsc.orgresearchgate.net

Table 2: Key Reactions in Stereoselective Adamantane Synthesis

Starting Material Key Intermediate Reaction Product Type Ref.
Protoadamantan-4-one Tertiary protoadamantanol Ritter Reaction & Hydrolysis 1,2-disubstituted adamantyl amine nih.gov

Multi-Directional Functionalization of the Adamantane Cage

The rigid, saturated framework of adamantane presents a unique challenge for functionalization due to the strength of its C-H bonds. nih.govrsc.org However, its four bridgehead (tertiary) positions and six methylene (B1212753) (secondary) positions offer many possibilities for creating poly-functional derivatives. nih.gov Direct C-H functionalization methods are a primary strategy for introducing multiple substituents onto the adamantane core. nih.govrsc.orgacs.org

These reactions often proceed via radical or carbocation intermediates. nih.govrsc.org Catalyst-controlled C-H functionalization using photoredox and hydrogen atom transfer (HAT) catalysis has shown excellent chemoselectivity for the strong 3° C-H bonds of adamantanes. acs.orgacs.orgchemrxiv.org This allows for the selective introduction of functional groups at the bridgehead positions. For example, a dual catalytic system involving an iridium photocatalyst and a quinuclidine-based HAT catalyst can achieve remarkable selectivity (>20:1) for the tertiary position when alkylating adamantanes with alkenes. nih.gov

Acyladamantanes, which contain a ketone functional group, are important intermediates that can be synthesized via direct C-H to C-C radical functionalization. nih.gov One such method involves a tandem carbonylation-addition process using decatungstate photocatalysis. An excited photocatalyst abstracts a hydrogen from adamantane to generate an adamantyl radical. This radical then reacts with carbon monoxide (CO) to form an acyl radical, which can be trapped by a radical acceptor to yield the adamantyl ketone. nih.gov

Synthesizing a molecule like this compound would likely involve a multi-step process combining these functionalization strategies. For instance, an initial selective functionalization at a bridgehead position could install a nitrogen-containing group (or a precursor), followed by a separate, directed functionalization at a secondary position to introduce the ketone. The synthesis of 1,2-disubstituted adamantanes often relies on either C-H functionalization or the construction of the cage framework itself. mdpi.com

Reaction Chemistry and Chemical Derivatization of 5 Aminoadamantan 2 One

Reactivity of the Amino Functionality in 5-Aminoadamantan-2-one

The primary amino group in this compound is a nucleophilic center, readily participating in reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The oxidation of primary amines can lead to a variety of products, including nitroso compounds, nitro compounds, and oximes, depending on the oxidant and reaction conditions. The sulfur-containing amino acids cysteine and methionine are particularly susceptible to oxidation. nih.gov In the context of amino groups on aliphatic scaffolds like adamantane (B196018), oxidation can be challenging to control.

Oxidative processes involving amino acids can also lead to the formation of semialdehydes. For instance, the oxidation of lysine (B10760008) can yield aminoadipic semialdehyde through a process involving radical abstraction and hydrolysis. nih.gov While specific studies on the direct oxidation of the amino group in this compound are not extensively detailed in the literature, general principles suggest that strong oxidizing agents could potentially convert the amino group to a nitro group. Milder, more controlled oxidation might yield hydroxylamines or oximes, particularly given the presence of the adjacent ketone.

Oxidation Product Type Potential Oxidizing Agent General Transformation
NitroalkanePeroxy acids (e.g., m-CPBA)R-NH₂ → R-NO₂
OximeHydrogen peroxideC(NH₂)-C=O → C=NOH-C=O
HydroxylamineControlled oxidationR-NH₂ → R-NHOH

This table represents potential oxidation pathways based on general amine chemistry.

N-alkylated amines are a significant motif in many pharmaceutically relevant compounds. beilstein-journals.org The nucleophilic nature of the primary amine in this compound makes it a prime candidate for acylation and alkylation reactions.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base readily converts the amino group into a more complex amide functionality. This reaction is typically high-yielding and serves to introduce a wide variety of substituents.

Alkylation: N-alkylation of amino acids and related compounds can be achieved through several methods. nih.gov One common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. Another method is direct alkylation using alkyl halides, although this can sometimes lead to over-alkylation. nih.gov A greener approach involves the use of alcohols as alkylating agents in the presence of a catalyst, which produces water as the only byproduct. beilstein-journals.orgnih.gov Protecting the amine with groups like tosyl (Ts) or nitrobenzenesulfonyl (Ns) can facilitate controlled, base-mediated alkylation. monash.edu

Reaction Type Reagent Example Functional Group Formed
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideSecondary or Tertiary Amine
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary Amine
Catalytic AlkylationAlcohol + CatalystSecondary or Tertiary Amine

This interactive table summarizes common functionalization reactions for primary amines.

The reaction between the primary amino group of an adamantane derivative and a carbonyl compound is a classic method for forming an imine, commonly known as a Schiff base. nih.govnih.govwikipedia.org This condensation reaction involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org

This reaction is highly versatile, and a wide array of Schiff bases can be synthesized by reacting adamantane amines with various aromatic and aliphatic aldehydes. echemcom.com For example, amantadine (B194251) has been condensed with 3-allyl-2-hydroxybenzaldehyde (B13475) to produce a Schiff base ligand capable of coordinating with metal ions. nih.gov The resulting imine functionality is itself reactive and can be a precursor for further transformations, such as reduction to a secondary amine or participation in cycloaddition reactions.

Transformations of the Carbonyl Group in this compound

The ketone functionality at the 2-position of the adamantane cage is an electrophilic center. The carbon-oxygen double bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

Nucleophilic addition is a fundamental reaction of ketones. wikipedia.orgucalgary.ca The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. ucalgary.cayoutube.com

The reactivity of the carbonyl group can be influenced by the nature of the nucleophile. Strong, anionic nucleophiles (e.g., Grignard reagents, organolithium compounds, hydrides) add directly to the carbonyl. ucalgary.ca Weaker, neutral nucleophiles (e.g., water, alcohols, amines) often require acid catalysis to activate the carbonyl group by protonating the oxygen, which enhances the electrophilicity of the carbon. ucalgary.ca

Nucleophile Product Type Reaction Name/Type
H₂OGeminal diol (Hydrate) wikipedia.orglibretexts.orgHydration
ROHAcetal wikipedia.orglibretexts.orgAcetalization
R-NH₂Imine/EnamineImine Formation
R-MgXTertiary AlcoholGrignard Reaction wikipedia.org
CN⁻Cyanohydrin libretexts.orgCyanohydrin Formation
Enolate Ionβ-Hydroxy ketoneAldol Addition wikipedia.org

This table illustrates the variety of products accessible through nucleophilic addition to the ketone of this compound.

The carbonyl group of this compound can be readily reduced to a secondary alcohol. wikipedia.orgyoutube.com This transformation is a cornerstone of organic synthesis and is typically achieved using metal hydride reagents.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents deliver a hydride ion (H⁻) as a nucleophile to the carbonyl carbon. libretexts.org The resulting alkoxide intermediate is subsequently protonated during workup to give the corresponding 5-aminoadamantan-2-ol. NaBH₄ is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695), while the more reactive LiAlH₄ requires anhydrous conditions and a separate aqueous workup step. libretexts.org

For complete deoxygenation of the carbonyl group to a methylene (B1212753) (CH₂) group, more forceful methods are required. The Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base at high temperatures, converts the ketone into a hydrazone intermediate that then decomposes to release nitrogen gas and form the alkane. masterorganicchemistry.com An alternative is the Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid. masterorganicchemistry.com

Reaction Reagents Product
Carbonyl ReductionNaBH₄ or LiAlH₄5-Aminoadamantan-2-ol
DeoxygenationN₂H₄, KOH, heat5-Aminoadamantane
DeoxygenationZn(Hg), conc. HCl5-Aminoadamantane

This interactive table details the primary reduction pathways for the ketone functionality.

C-H Functionalization of the Adamantane Cage in the Presence of Amino and Ketone Groups

Direct C-H functionalization of the adamantane core is a powerful strategy for creating substituted derivatives, though it presents challenges due to the high bond dissociation energies of adamantane's C-H bonds. nih.gov The tertiary (bridgehead) C-H bonds are typically more reactive than the secondary (bridge) C-H bonds. In this compound, the existing substituents significantly influence the regioselectivity of further functionalization.

The ketone group at the C-2 position acts as an electron-withdrawing group, deactivating the adjacent methylene bridges for electrophilic substitution. Conversely, the amino group at C-5 can act as a directing group in metal-catalyzed C-H activation processes. Research on other substituted adamantanes has demonstrated that directing groups can guide functionalization to specific positions. While specific studies on this compound are limited, methodologies developed for other adamantanes are applicable.

Key Research Findings:

Radical Functionalization: Methods involving high-energy radical species, such as those generated from peroxides or through photocatalysis, are often required to activate the strong C-H bonds of the adamantane cage. nih.govrsc.org These reactions often show a preference for the bridgehead positions due to the relative stability of the resulting tertiary radical.

Directed Functionalization: Strategies using directing groups can overcome the innate reactivity patterns of the adamantane cage, allowing for functionalization at otherwise less reactive secondary positions. thieme-connect.comresearchgate.net The amino group in this compound could potentially direct metallo-catalysts to functionalize adjacent C-H bonds.

Photocatalysis: Recent advances have utilized photoredox and hydrogen atom transfer (HAT) catalysis for the selective functionalization of adamantanes, showing excellent chemoselectivity for the strong tertiary C-H bonds even in polyfunctional molecules. chemrxiv.org

Transition Metal-Catalyzed Coupling Reactions Involving Adamantane-Based Amines

The secondary amino group of this compound is a key functional handle for participating in transition metal-catalyzed cross-coupling reactions to form C-N bonds. libretexts.org These reactions are fundamental in medicinal chemistry for synthesizing complex aromatic amines. nih.gov The sterically hindered nature of the adamantane cage can influence reaction kinetics and require specific catalytic systems for efficient coupling.

The Buchwald-Hartwig amination is a premier method for the formation of C(aryl)-N bonds, utilizing a palladium catalyst, a phosphine-based ligand, and a base. libretexts.org The amino group of this compound can act as the nucleophilic amine component, coupling with a variety of aryl or heteroaryl halides and pseudohalides.

The choice of ligand is critical for achieving high yields, particularly when using sterically demanding secondary amines like this compound. nih.govrsc.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the crucial reductive elimination step. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Amination with Adamantylamines

Catalyst / Precatalyst Ligand Base Solvent Temperature (°C) Application
Pd₂(dba)₃ RuPhos NaOtBu Toluene 80-110 Coupling of secondary amines with aryl chlorides
Pd(OAc)₂ BrettPhos K₃PO₄ t-BuOH 100 Coupling of primary amines with heteroaryl chlorides
PdCl₂(dppf) dppf Cs₂CO₃ Dioxane 100 General coupling with aryl bromides

Data compiled from studies on related adamantane amines and general palladium-catalyzed amination methodologies. researchgate.netsigmaaldrich.com

Synthesis of Hybrid Molecules and Conjugates Derived from this compound

The bifunctional nature of this compound makes it an attractive scaffold for creating hybrid molecules, where the rigid adamantane core is linked to other pharmacophores or functional units. nih.govnih.gov Such conjugation can enhance properties like lipophilicity, metabolic stability, and biological target engagement.

The secondary amine of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or activated esters to form a stable amide bond. This reaction is a cornerstone of peptide synthesis and allows for the incorporation of the adamantane moiety into peptide chains or its conjugation to other molecules. researchgate.net

A wide array of modern coupling reagents can facilitate this transformation, minimizing side reactions and ensuring high yields. bachem.com The fundamental process involves the activation of a carboxylic acid, which then reacts with the amine. researchgate.net

Common Peptide Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient reagents that promote rapid amide bond formation. luxembourg-bio.com

Other Reagents: Reagents like 2-propanephosphonic acid anhydride (B1165640) (T3P) are also effective, particularly for sterically hindered couplings.

Table 2: Selected Peptide Coupling Reagents and their Characteristics

Reagent Class Examples Key Features
Carbodiimides EDC, DCC Widely used, cost-effective; requires additives to reduce side reactions.
Phosphonium Salts BOP, PyBOP High coupling efficiency, good solubility; produces carcinogenic HMPA (BOP). bachem.com

Both the ketone and the amine functionalities of this compound can be utilized as synthons for the construction of various heterocyclic rings. α-Amino ketones are versatile precursors for a range of heterocycles, including imidazoles, oxazoles, and pyrazines. nih.govresearchgate.net

Potential Synthetic Routes:

Reaction of the Ketone: The ketone can undergo condensation reactions with dinucleophiles. For instance, reaction with hydrazine derivatives could yield pyrazole (B372694) or pyridazine (B1198779) systems fused to the adamantane cage.

Reaction of the Amine: The secondary amine can react with 1,3-dicarbonyl compounds or their equivalents to form enaminones, which can be further cyclized.

Combined Reactivity (Amine and Ketone): The vicinal arrangement of the amino and keto groups (in a spatial sense, though not on adjacent carbons) allows for potential cyclization reactions. For example, reaction with α-haloketones followed by intramolecular condensation could lead to the formation of nitrogen-containing heterocycles like piperazinones. The Knorr synthesis of pyrroles, which involves the reaction of an α-amino ketone with a compound containing an activated methylene group, provides a template for such transformations. ksu.edu.sa

Structural Characterization and Spectroscopic Analysis Techniques for 5 Aminoadamantan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of adamantane (B196018) derivatives in solution. The inherent symmetry of the adamantane cage is often broken by substitution, leading to complex but interpretable spectra that reveal the exact placement and environment of each atom.

Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms within a molecule. For 5-Aminoadamantan-2-one, the rigid cage structure results in distinct chemical shifts for protons based on their proximity to the electron-withdrawing carbonyl group and the electron-donating amino group.

Due to the lack of direct experimental spectra for this compound in the reviewed literature, the expected chemical shifts are predicted based on data from related compounds such as adamantan-2-one. The protons alpha to the carbonyl group (at C-1 and C-3) are expected to be the most deshielded, appearing furthest downfield. The bridgehead protons are also distinct; the one at C-5, bearing the amino group, will have its chemical environment significantly altered. The remaining methylene (B1212753) and bridgehead protons of the adamantane cage will resonate in the more shielded upfield region, typically between 1.8 and 2.3 ppm. chemicalbook.com The presence of the amino group at a bridgehead position is anticipated to cause a downfield shift for adjacent protons compared to unsubstituted adamantane.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-1, H-3 ~2.6 Broad Singlet
H-4, H-6, H-8, H-9, H-10 ~1.8 - 2.3 Multiplet
H-7 ~2.0 - 2.4 Multiplet

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) is essential for mapping the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, providing direct evidence of the molecular structure.

The most deshielded signal in the ¹³C NMR spectrum is expected to be the carbonyl carbon (C-2), typically appearing well above 200 ppm. The bridgehead carbon atom bonded to the amino group (C-5) would also be significantly deshielded compared to the unsubstituted adamantane carbons. The chemical shifts of other cage carbons are influenced by their distance from the substituents. Adamantane itself shows two signals for its CH and CH₂ groups. nih.govnih.gov The introduction of substituents breaks this symmetry, allowing for the resolution of individual carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 (C=O) > 210
C-5 (C-NH₂) ~50 - 60
C-1, C-3 ~40 - 50
C-7 ~35 - 40
C-4, C-9 ~30 - 35
C-6, C-10 ~25 - 30

Note: These are estimated values based on general substituent effects on the adamantane cage. researchgate.netoregonstate.edu

For complex derivatives of this compound, one-dimensional NMR spectra can be insufficient for complete structural assignment due to signal overlap. scielo.org.za Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and confirm stereochemistry. wordpress.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the adamantane cage, COSY would reveal the connectivity between geminal and vicinal protons, helping to trace the proton network throughout the rigid framework. ipb.pt

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These techniques correlate proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and often better-resolved, proton signals. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. In the rigid adamantane system, NOESY is crucial for determining the relative stereochemistry of substituents. It can confirm through-space proximity between protons on different parts of the cage, which is invaluable for assigning stereoisomers. wordpress.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. spectroscopyonline.comspectroscopyonline.com

FT-IR spectroscopy excels at identifying polar functional groups. In this compound, the most prominent absorption bands would be associated with the carbonyl and amino groups.

N-H Stretching: The amino group (-NH₂) is expected to show one or two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: The stretching vibrations of the C-H bonds on the adamantane cage will appear just below 3000 cm⁻¹. vscht.cz

C=O Stretching: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the range of 1700-1725 cm⁻¹. The exact position is influenced by the rigid, non-conjugated ring system. vscht.cz

N-H Bending: The scissoring motion of the -NH₂ group typically results in a moderate to strong band around 1600 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to various C-H bending and C-C stretching vibrations of the adamantane skeleton. nist.govresearchgate.net

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
C-H Stretch (sp³) 2850 - 2960 Strong
C=O Stretch 1700 - 1725 Strong, Sharp
N-H Bend 1590 - 1650 Medium-Strong
C-H Bend 1450 - 1470 Medium

FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR. spectroscopyonline.com Using a near-infrared laser (e.g., 1064 nm) helps to minimize fluorescence, which can be an issue with other Raman techniques. youtube.com

For this compound, the Raman spectrum would be dominated by vibrations of the carbon skeleton.

C-H Stretching: The symmetric and asymmetric C-H stretching vibrations of the cage would produce strong bands in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carbonyl stretch is typically weak in the Raman spectrum due to its polarity.

Skeletal Vibrations: The adamantane cage has characteristic "breathing" and deformation modes that are highly symmetric and thus produce strong, sharp signals in the Raman spectrum, particularly in the low-frequency region (< 1000 cm⁻¹). rsc.orgresearchgate.net These are often considered fingerprint vibrations for the adamantane core.

C-N Stretching: The C-N stretching vibration may also be visible in the spectrum.

Table 4: Predicted Characteristic FT-Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³) 2850 - 3000 Strong
C=O Stretch 1700 - 1725 Weak
CH₂ Scissoring/Bending ~1450 Medium

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the analysis of adamantane derivatives, providing essential information on molecular weight and structural features through controlled fragmentation. The rigid cage structure of the adamantane nucleus imparts a characteristic stability and directs fragmentation pathways in predictable ways.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, allowing for the generation of intact molecular ions with minimal fragmentation. nih.gov For this compound (molar mass: 165.23 g/mol ), ESI-MS in positive ion mode would be the preferred method for molecular ion detection. The presence of the basic amino group provides a ready site for protonation.

Consequently, the primary ion expected in the ESI-mass spectrum would be the protonated molecule, [M+H]⁺. This would result in a prominent signal at a mass-to-charge ratio (m/z) of approximately 166.24. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition (C₁₀H₁₆NO⁺) from this measurement.

Table 1: Expected ESI-MS Molecular Ion Data for this compound

SpeciesChemical FormulaCalculated Monoisotopic Mass (Da)Expected m/z
Neutral Molecule [M]C₁₀H₁₅NO165.1154-
Protonated Molecule [M+H]⁺C₁₀H₁₆NO⁺166.1232166.12

Data are predicted based on the chemical formula.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection and structural analysis power of tandem mass spectrometry. nih.govnih.gov This method is ideal for assessing the purity of this compound samples and confirming its structure through characteristic fragmentation.

In a typical LC-MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 166.12) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer, producing a daughter ion spectrum that serves as a structural fingerprint.

While specific LC-MS/MS data for this compound is not available, fragmentation patterns can be predicted based on studies of related 5-substituted adamantan-2-ones. researchgate.net The fragmentation of the adamantane core is typically initiated by α-cleavage relative to the ketone, followed by the loss of small neutral molecules. researchgate.netlibretexts.orgchemguide.co.uk Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines, leading to an ion at m/z 149.10.

Loss of water (H₂O): Following rearrangement, loss of water from the keto group could produce an ion at m/z 148.11.

Loss of carbon monoxide (CO): Decarbonylation of the ketone is a characteristic fragmentation of cyclic ketones, resulting in an ion at m/z 138.14.

These primary fragments may undergo further dissociation, providing a detailed map of the molecule's connectivity.

Table 2: Predicted LC-MS/MS Transitions for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Fragment m/z
166.12[M+H-NH₃]⁺NH₃149.10
166.12[M+H-H₂O]⁺H₂O148.11
166.12[M+H-CO]⁺CO138.14
149.10[M+H-NH₃-CO]⁺CO121.08

Data are predictive and based on known fragmentation patterns of related adamantane structures.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate coordinates for each atom, allowing for the detailed analysis of molecular geometry, conformation, and the intermolecular interactions that govern crystal packing. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), its solid-state characteristics can be inferred from the extensive crystallographic data available for other functionalized adamantane derivatives. nih.govrsc.orgnih.govrsc.orgmdpi.comsrce.hrnih.govmuni.czcdnsciencepub.com

The crystal packing of this compound would be primarily dictated by the interplay between the bulky, rigid, and lipophilic adamantane cage and the polar, hydrogen-bonding functional groups. The amino (-NH₂) group is an excellent hydrogen bond donor, while the keto (C=O) group is an effective hydrogen bond acceptor.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-H (amino)O=C (keto)2.8 - 3.2Primary structure-directing interaction
Hydrogen BondN-H (amino)N (amino)3.0 - 3.5Potential for secondary packing motifs
Weak H-BondC-H (adamantane)O=C (keto)3.2 - 3.6Stabilization of primary motifs
van der WaalsAdamantane CageAdamantane Cage> 3.5Space-filling and overall cohesion

Data are generalized from typical values observed in organic molecular crystals.

X-ray diffraction provides precise measurements of the geometric parameters of a molecule. For this compound, the adamantane framework is expected to exhibit its characteristic, strain-free geometry. The C-C bond lengths within the cage are expected to be uniform, close to the ideal sp³-sp³ value of ~1.54 Å, and the internal C-C-C bond angles should be very near the tetrahedral angle of 109.5°. cdnsciencepub.comwikipedia.org

The bond lengths of the functional groups would be consistent with standard values: a C=O double bond length of approximately 1.21 Å and a C-N single bond length of about 1.47 Å. Torsional angles within the adamantane skeleton are fixed by its rigid polycyclic nature, defining the locked chair conformation of its constituent cyclohexane (B81311) rings.

Table 4: Expected Molecular Geometry Parameters for this compound

ParameterAtoms InvolvedExpected Value
Bond LengthC-C (cage)~ 1.54 Å
Bond LengthC=O (keto)~ 1.21 Å
Bond LengthC-N (amino)~ 1.47 Å
Bond AngleC-C-C (cage)~ 109.5°
Bond AngleC-C(O)-C~ 116-120°
Torsional AngleC-C-C-C (within cage)~ ±60°

Values are based on data from unsubstituted adamantane and other functionalized derivatives. nih.govrsc.orgnih.govcdnsciencepub.comwikipedia.org

Conformational analysis examines the different spatial arrangements of a molecule. rsc.org The adamantane cage is exceptionally rigid, and its conformation is essentially locked. nih.gov The four cyclohexane rings that constitute the adamantane structure are permanently held in stable chair conformations.

Therefore, the conformational analysis of this compound via X-ray diffraction would primarily confirm this inherent rigidity. The analysis would show no significant conformational isomerism, as is common with flexible acyclic or monocyclic molecules. The positions of the amino and keto groups are fixed relative to the rigid carbon skeleton. X-ray diffraction would unambiguously determine the solid-state conformation, providing a precise model of the molecule's shape and the spatial relationship between the functional groups, which is critical for understanding its chemical and biological properties. For any chiral derivatives of this compound, X-ray diffraction of a single crystal would also serve as an absolute method for stereochemical assignment.

Theoretical and Computational Studies of 5 Aminoadamantan 2 One

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of 5-Aminoadamantan-2-one. biointerfaceresearch.comsemanticscholar.org These calculations are used to determine the molecule's fundamental properties.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium conformation. This is achieved through a process called geometry optimization. nih.gov For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached, representing the most stable arrangement of the molecule. nih.govdntb.gov.ua

The rigid cage-like structure of the adamantane (B196018) core limits the molecule's conformational flexibility. However, the amino (-NH2) and carbonyl (=O) groups introduce possibilities for different spatial orientations and intramolecular interactions. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can precisely model these features. icm.edu.plnih.gov The process identifies the lowest energy conformer by systematically exploring potential arrangements of the substituent groups. mdpi.comarxiv.org The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length (Å) C2 O - - 1.22
Bond Length (Å) C5 N - - 1.47
Bond Angle (°) C1 C2 C3 - 118.5
Bond Angle (°) C4 C5 C6 - 109.8
Dihedral Angle (°) O C2 C1 C10 178.2

Note: This table contains illustrative data based on typical values from computational studies of similar molecules, as specific published data for this compound is not available.

Understanding the distribution of electrons within a molecule is key to explaining its properties and reactivity. DFT calculations provide a detailed picture of the electronic structure, including the distribution of atomic charges. nih.govresearchgate.net Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

In this compound, the electronegative oxygen and nitrogen atoms are expected to draw electron density away from the carbon atoms to which they are attached. The oxygen atom of the carbonyl group will possess a significant partial negative charge, while the adjacent carbon (C2) will have a partial positive charge. Similarly, the nitrogen atom of the amino group will be partially negative. This charge distribution creates a molecular dipole moment and influences how the molecule interacts with other molecules and its environment. mdpi.com

Table 2: Illustrative Mulliken Atomic Charges for this compound (Illustrative Data)

Atom Charge (e)
O (in C=O) -0.55
N (in NH2) -0.85
C2 (in C=O) +0.48
C5 (in C-NH2) +0.25

Note: This table contains illustrative data based on typical values from computational studies of similar molecules, as specific published data for this compound is not available.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. ethz.chacs.org After geometry optimization, frequency calculations are performed, which determine the energies of the molecule's normal modes of vibration. researchgate.net Each calculated frequency corresponds to a specific motion of the atoms, such as C-H stretching, C=O stretching, or N-H bending.

The predicted spectrum for this compound would show characteristic peaks. For instance, a strong absorption band corresponding to the C=O stretch is expected in the region of 1700-1750 cm⁻¹. The N-H stretching vibrations of the amino group would typically appear in the 3300-3500 cm⁻¹ range. semanticscholar.orgustc.edu.cn Comparing these theoretical spectra with experimentally measured spectra is a crucial method for verifying the calculated structure and understanding the molecule's vibrational properties. icm.edu.pl

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. wuxiapptec.comajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. nih.gov For this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The carbonyl group, an electron-withdrawing group, will lower the energy of the LUMO, making that region of the molecule more susceptible to nucleophilic attack. researchgate.net The spatial distribution of these orbitals reveals the most probable sites for such reactions. mdpi.com

Table 3: Representative Frontier Orbital Energies for this compound (Illustrative Data)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap 5.7

Note: This table contains illustrative data based on typical values from computational studies of similar molecules, as specific published data for this compound is not available.

Computational methods can be used to study how this compound interacts and binds with other molecules, such as metal ions or host molecules in a supramolecular complex. The complexation energy, which is the energy change when the molecule binds to another species, can be calculated by subtracting the energies of the individual isolated molecules from the energy of the complex. mdpi.comresearchgate.net

These calculations can reveal the strength and nature of the binding. For this compound, both the amino and carbonyl groups can act as binding sites. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal cations or act as hydrogen bond acceptors. DFT calculations can predict the geometry of these complexes and quantify the binding energy, providing insight into the molecule's potential for forming stable complexes. biointerfaceresearch.com

Molecular Modeling and Simulation Methodologies

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of the particles as a function of time. mdpi.com This allows researchers to explore the conformational space of a molecule, revealing its flexibility, preferred shapes (conformations), and the dynamics of its structural transitions.

For a rigid molecule like this compound, MD simulations are particularly useful for studying the orientation and dynamics of its functional groups (amine and ketone) and how they interact with their environment, such as solvent molecules or a protein binding pocket. The simulation requires a force field, which is a set of parameters that defines the potential energy of the system and governs the interactions between atoms. fu-berlin.de A typical MD simulation involves an initial energy minimization step, followed by a period of heating and equilibration, and finally a production run during which the trajectory data is collected for analysis. nih.gov The resulting trajectory can be analyzed to identify stable conformations, calculate thermodynamic properties, and understand the molecular motions that are fundamental to its chemical behavior.

Molecular Docking Studies for Ligand-Target Recognition Mechanisms (Focus on Computational Methodology)

Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govnih.gov The primary goal is to identify the most stable binding mode and estimate the binding affinity. The methodology involves two key components: a search algorithm and a scoring function.

Search Algorithm: This component systematically explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like the Lamarckian genetic algorithm are used to generate a multitude of possible poses, allowing for flexibility in both the ligand and, in some cases, the receptor side chains. core.ac.uk

Scoring Function: Each generated pose is evaluated by a scoring function, which is a mathematical model that estimates the free energy of binding. nih.gov These functions are designed to be computationally fast and typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The poses are then ranked based on their scores, with the lowest score generally corresponding to the most favorable predicted binding mode.

For this compound, docking studies would be used to screen potential protein targets and to generate hypotheses about its mechanism of action at an atomic level. The results would reveal key interactions, such as hydrogen bonds between the amine or ketone group and specific amino acid residues, that stabilize the ligand-receptor complex. mdpi.com

Quantitative Structure-Property Relationship (QSPR) and Comparative Molecular Field Analysis (CoMFA) for Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physical properties. core.ac.ukmdpi.com A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA).

CoMFA generates a quantitative model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov The methodology involves several steps:

A set of structurally related molecules with known activities (the training set) is selected.

The molecules are aligned in 3D space based on a common scaffold.

A 3D grid is placed around the aligned molecules, and at each grid point, the steric and electrostatic fields are calculated for each molecule.

Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity.

The resulting CoMFA model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour in a steric map indicates a region where adding a bulky group is predicted to enhance activity, while a blue contour in an electrostatic map might indicate where a positive charge is favored. nih.gov Such models provide powerful design principles for optimizing lead compounds. Studies on aminoadamantane analogues have successfully used CoMFA to establish structure-activity relationships for inhibiting viral ion channels. nih.govnih.gov

Table 2. Example Statistical Parameters for a CoMFA Model of Adamantane Analogues. (Data is illustrative based on published QSAR studies). nih.gov
Statistical ParameterValueDescription
q² (Cross-validated r²)0.847Measures the predictive ability of the model (a value > 0.5 is considered good).
r² (Non-cross-validated r²)0.954Measures the internal consistency and fit of the model to the training data.
F-value123.383Indicates the statistical significance of the regression model.
Steric Field Contribution69.4%The relative importance of molecular shape to the predicted activity.
Electrostatic Field Contribution30.6%The relative importance of charge distribution to the predicted activity.

Applications of 5 Aminoadamantan 2 One in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The unique structural and functional attributes of 5-aminoadamantan-2-one render it a valuable building block in the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry. The adamantane (B196018) cage itself is a well-established pharmacophore that can enhance the lipophilicity and bioavailability of drug candidates. The presence of both an amino group and a ketone functionality allows for a diverse range of chemical transformations, enabling the construction of intricate molecular frameworks.

The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases and amides, providing a convenient handle for introducing various substituents or for linking the adamantane core to other molecular fragments. Similarly, the ketone group is amenable to a wide array of reactions, including reductions, reductive aminations, Grignard additions, and Wittig reactions, further expanding the synthetic possibilities. This dual reactivity allows for the stepwise or orthogonal functionalization of the adamantane scaffold, leading to the synthesis of a wide variety of derivatives. For instance, the synthesis of 1,2-annulated adamantane derivatives, which are precursors to numerous pharmacologically active molecules, can be envisioned starting from functionalized adamantanes. researchgate.netrsc.org The development of synthetic routes to bioactive adamantane-containing molecules often leverages the reactivity of such functional groups to build complex structures. nih.govnih.gov

The strategic incorporation of the this compound core into larger molecules has been explored for the development of novel therapeutic agents, including antiviral and antiparasitic drugs. nih.gov The rigid adamantane skeleton serves to orient appended functional groups in a well-defined three-dimensional space, which can be crucial for specific interactions with biological targets.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Amino Group Acylation Amides
Alkylation Secondary/Tertiary Amines
Reductive Amination Substituted Amines
Schiff Base Formation Imines
Ketone Group Reduction Secondary Alcohols
Grignard Reaction Tertiary Alcohols
Wittig Reaction Alkenes

Contributions to Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry has greatly benefited from the unique properties of adamantane derivatives. The adamantyl group is a classic guest moiety in host-guest chemistry due to its size, shape, and hydrophobicity, which allow it to form stable inclusion complexes with a variety of macrocyclic hosts.

This compound is an excellent candidate for the formation of inclusion complexes with macrocyclic hosts such as cyclodextrins and cucurbiturils. The adamantane cage fits snugly within the hydrophobic cavity of these hosts, driven by favorable van der Waals interactions and the hydrophobic effect. The amino and keto groups of this compound, being located on the adamantane framework, can protrude from the rim of the macrocycle, providing sites for further functionalization or interaction with the external environment.

The formation of these host-guest complexes can significantly alter the physicochemical properties of this compound, such as its solubility and stability. nih.gov This is particularly relevant in the context of drug delivery, where encapsulation within a macrocyclic host can improve the bioavailability of a drug molecule. nih.gov The association constants for the inclusion of adamantane derivatives in β-cyclodextrin are typically in the range of 10³–10⁵ M⁻¹, indicating strong binding. nih.gov

Table 2: Representative Host-Guest Systems with Adamantane Derivatives

Host Molecule Guest Moiety Driving Forces for Complexation Potential Applications
β-Cyclodextrin Adamantane Hydrophobic interactions, van der Waals forces Drug delivery, solubilization

Beyond simple host-guest complexation, derivatives of this compound can be designed to participate in self-assembly processes, leading to the formation of well-ordered supramolecular structures. By attaching recognition motifs to the amino or keto groups, it is possible to direct the assembly of these building blocks into larger architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. For example, the functionalization of the amino group with a hydrogen-bonding unit could lead to the formation of one-dimensional tapes or two-dimensional sheets. The rigid and well-defined geometry of the adamantane core can impart a high degree of order to these self-assembled materials, which could find applications in areas such as crystal engineering and the development of porous materials.

Development of Catalytic Systems and Ligands Featuring Adamantane Derivatives

The steric bulk and well-defined geometry of the adamantane scaffold have made it an attractive component in the design of ligands for catalysis. The introduction of an adamantyl group into a ligand can have a profound impact on the activity and selectivity of the corresponding metal catalyst.

This compound serves as a valuable precursor for the synthesis of novel adamantane-functionalized ligands. The amino group can be readily converted into a variety of coordinating moieties, such as phosphines, N-heterocyclic carbenes (NHCs), or oxazolines. For instance, condensation of this compound with a suitable phosphorus-containing electrophile could yield a P,N-bidentate ligand. The steric demand of the adamantyl group can create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions.

The use of bulky ligands is a common strategy to enhance the performance of catalysts in cross-coupling reactions, as they can promote the reductive elimination step and stabilize low-coordinate metal species. uq.edu.au The three-dimensional nature of the adamantane group can also be exploited to create chiral ligands for asymmetric catalysis.

Table 3: Potential Ligand Classes Derived from this compound

Ligand Class Synthetic Precursor Potential Catalytic Applications
Phosphine (B1218219) Ligands This compound Cross-coupling, hydrogenation
N-Heterocyclic Carbenes Imidazolium salts from this compound Metathesis, C-H activation

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

This compound is a chiral molecule, and its enantiomers can potentially be employed as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

The rigid adamantane framework can provide a well-defined chiral environment, effectively shielding one face of the reactive center and directing the approach of a reagent to the opposite face. For example, acylation of the amino group of enantiomerically pure this compound with a prochiral carboxylic acid derivative would lead to a chiral amide. Deprotonation of the α-carbon to the carbonyl group would generate a chiral enolate, which could then react with an electrophile in a diastereoselective manner. Subsequent cleavage of the auxiliary would afford the desired product in high enantiomeric excess. The development of stereoselective methods for the synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. osi.lv

The effectiveness of a chiral auxiliary is dependent on several factors, including the ease of its attachment and removal, and the level of stereocontrol it imparts. While the application of this compound as a chiral auxiliary is a developing area, its inherent chirality and rigid structure make it a promising candidate for further investigation in the field of asymmetric synthesis.

Theoretical and Design Considerations for this compound in Novel Materials

The unique structural and electronic properties of this compound make it a subject of significant interest in the theoretical design of novel materials. Its rigid, three-dimensional cage structure, combined with the presence of two distinct functional groups—an amine and a ketone—provides a versatile scaffold for creating complex molecular architectures with tailored properties. Computational studies and molecular modeling are crucial tools for predicting the behavior of this compound and guiding the synthesis of new functional materials.

The adamantane cage itself is a bulky, lipophilic moiety that can introduce significant steric hindrance and control the spatial arrangement of molecules. This inherent rigidity is a key design element, as it restricts conformational flexibility, leading to more ordered and predictable supramolecular assemblies. Theoretical models focus on how this cage structure can be exploited to create materials with specific porosities, host-guest capabilities, or defined solid-state packing.

Computational analyses, such as Density Functional Theory (DFT), are employed to understand the electronic properties of this compound. These studies help in predicting its reactivity, intermolecular interaction potential, and how it might contribute to the electronic and photophysical properties of a larger system. The amino group typically acts as a hydrogen bond donor, while the ketone group serves as a hydrogen bond acceptor. This dual functionality is a powerful tool for directing the self-assembly of molecules into predictable one-, two-, or three-dimensional networks through non-covalent interactions like hydrogen bonding.

In the design of supramolecular systems, this compound is considered a valuable building block, or "synthon." nih.gov Theoretical considerations revolve around the programmability of its interactions. By modifying the amino or ketone groups, or by attaching other functional moieties to the adamantane skeleton, chemists can fine-tune the strength and directionality of intermolecular forces. This allows for the rational design of complex architectures such as molecular crystals, liquid crystals, and gels with specific functions. Supramolecular chemistry leverages these weak, reversible non-covalent interactions to construct multi-component systems with applications in smart materials and drug delivery. researchgate.netaceec.ac.in

Furthermore, in the realm of polymer and materials science, theoretical models are used to predict how incorporating the this compound unit into a polymer backbone would affect the material's properties. It is hypothesized that the rigid adamantane cage can enhance thermal stability, increase the glass transition temperature, and improve mechanical strength by restricting polymer chain mobility. Design considerations also include its use as a monomer or a cross-linking agent to create highly robust and durable polymer networks. Molecular dynamics simulations can provide insights into the morphology and dynamic behavior of such polymers, guiding the development of new high-performance materials.

Table 1: Calculated Molecular Properties of this compound

PropertyValueMethod
Dipole Moment2.8 - 3.2 DDFT/B3LYP
HOMO Energy-6.5 to -6.8 eVDFT
LUMO Energy-0.5 to -0.2 eVDFT
Hydrogen Bond Donor Sites1 (Amine N-H)-
Hydrogen Bond Acceptor Sites1 (Ketone C=O)-
Molecular Surface Area~180-190 ŲComputational
Molecular Volume~160-170 ųComputational

Note: The values in this table are illustrative and based on typical computational chemistry results for similar molecules. Actual values may vary depending on the specific computational methods and basis sets used.

Future Directions and Emerging Research Avenues for 5 Aminoadamantan 2 One

Development of Sustainable and Green Synthetic Protocols

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 5-aminoadamantan-2-one and its derivatives. Traditional synthetic routes often rely on harsh reagents and energy-intensive conditions. The shift towards green chemistry will explore several promising alternatives.

Flow Chemistry: Continuous-flow synthesis offers a safer, more scalable, and higher-yielding alternative to batch processing for adamantane (B196018) derivatives. durham.ac.ukacs.orgnih.gov The use of mesoreactor flow devices can simplify the handling of hazardous reagents and improve control over reaction parameters, leading to cleaner reactions and easier purification. durham.ac.uk Future work could focus on developing a complete flow-based synthesis for this compound, minimizing waste and maximizing efficiency. durham.ac.ukacs.org

Enzymatic and Biocatalytic Methods: The use of enzymes for the synthesis of chiral adamantane derivatives is a burgeoning field. nih.govacs.org Research into enzymes capable of stereoselectively functionalizing the adamantane cage could lead to enantiomerically pure versions of this compound derivatives. acs.org Exploring enzymes like hydrolases, oxidoreductases, or transaminases could provide mild and highly selective synthetic routes that are difficult to achieve through traditional chemistry. acs.org

Photocatalysis: Visible-light photocatalysis represents a powerful tool for forging new chemical bonds under mild conditions. researchgate.netrsc.orgrsc.org Future protocols could employ photoredox catalysis to synthesize α-amino ketones, potentially offering a novel and direct route to the this compound scaffold. researchgate.netrsc.orgorganic-chemistry.org This approach avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.

Green Synthetic ProtocolPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, scalability, improved yield and purity, reduced waste. durham.ac.ukacs.org
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced environmental impact. acs.org
Photocatalysis Use of visible light as a renewable energy source, mild conditions, novel reactivity. rsc.orgrsc.org

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The rigid, three-dimensional structure of this compound imparts unique steric and electronic properties to its ketone and amine functional groups. Future research is expected to move beyond simple derivatization to uncover unprecedented chemical transformations.

The fixed spatial orientation of the amino and keto groups could be exploited to direct reactions in a highly stereoselective manner or to enable intramolecular reactions that are not possible with flexible acyclic analogues. For instance, the proximity and rigid orientation of the N-H and C=O bonds might facilitate novel transannular cyclization or rearrangement reactions upon activation, leading to complex polycyclic architectures.

Furthermore, the adamantane cage itself, while generally considered inert, can participate in reactions under specific conditions. Investigating the activation of C-H bonds at positions remote to the functional groups through advanced catalytic methods could lead to new pathways for functionalizing the diamondoid skeleton, creating multifunctional derivatives with precisely controlled three-dimensional structures.

Advanced Computational Modeling for Predictive Chemical Design and Materials Engineering

Computational chemistry is a powerful tool for accelerating the discovery of new molecules and materials. rongyaobio.commit.edu Advanced computational modeling will be pivotal in predicting the properties of this compound and its derivatives, guiding synthetic efforts toward specific non-biological applications.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the structural, electronic, and vibrational properties of adamantane derivatives. rongyaobio.comresearchgate.netdergipark.org.tracs.orgcivilica.com For this compound, DFT can be used to predict its molecular geometry, electronic structure (such as HOMO-LUMO gaps), and reactivity. rongyaobio.comcivilica.com This information is crucial for designing molecules with tailored optoelectronic properties for use in novel materials. acs.orgwikipedia.orgcambridge.org

Molecular Dynamics (MD) Simulations: MD simulations can predict how molecules of this compound would behave in a larger system, such as a polymer matrix or a self-assembled monolayer. frontiersin.orgnih.gov By simulating the interactions between molecules, researchers can predict material properties like thermal stability, mechanical strength, and packing density. frontiersin.orgresearchgate.net This predictive capability is essential for the rational design of high-performance polymers and other advanced materials.

Machine Learning and AI: Integrating machine learning with computational and experimental data can create robust models to predict material properties with high accuracy. mit.edunih.gov Future research could leverage large computational datasets of adamantane-like molecules to train AI models that can rapidly screen virtual derivatives of this compound for desired characteristics, significantly accelerating the materials discovery process. nih.gov

Computational MethodPredicted Properties for this compoundPotential Applications
Density Functional Theory (DFT) Molecular geometry, electronic structure, HOMO-LUMO gap, reactivity. rongyaobio.comresearchgate.netDesign of optoelectronic materials, catalysts. acs.orgwikipedia.org
Molecular Dynamics (MD) Polymer chain packing, thermal stability, mechanical properties. frontiersin.orgresearchgate.netEngineering of high-performance polymers, lubricants. wikipedia.org
Machine Learning (ML) Formation energy, stability, and other physical properties. mit.edunih.govAccelerated discovery of new materials.

Elucidation of Structure-Property Relationships in Non-Biological Contexts for Rational Design

A key future direction will be to systematically investigate how the unique structure of this compound influences the macroscopic properties of materials. The inherent rigidity and bulkiness of the adamantane cage are known to enhance the properties of polymers and other materials. researchgate.netusm.edumdpi.com

Polymer Science: Incorporating the this compound moiety into polymer backbones or as a pendant group is expected to significantly impact material properties. researchgate.netusm.edu The bulky adamantane cage can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength by restricting polymer chain mobility. usm.edu The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O) could also be used to introduce specific intermolecular interactions, leading to materials with controlled morphologies and improved solvent resistance.

Supramolecular Chemistry and Host-Guest Interactions: The adamantyl group is a classic guest moiety in host-guest chemistry, known for its strong binding affinity with macrocycles like cyclodextrins and cucurbiturils. nih.govmdpi.comnih.govmdpi.comresearchgate.net The functional groups on this compound provide handles for attaching it to surfaces or other molecules. This could be exploited in the design of molecular sensors, self-healing materials, or complex supramolecular assemblies where the adamantane unit acts as a robust and reliable anchor.

Optoelectronic Materials: Diamondoids, the class of molecules to which adamantane belongs, possess unique optical and electronic properties, including wide optical band gaps. wikipedia.orgcambridge.orgacs.orgworldscientific.com Research into how the introduction of the amino and ketone functional groups modifies the electronic structure of the adamantane core could lead to the development of new materials for deep-UV applications or as building blocks for organic semiconductors. acs.orgwikipedia.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminoadamantan-2-one
Reactant of Route 2
Reactant of Route 2
5-Aminoadamantan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.